Cyacetacide hydrochloride

Formulation Stability Aqueous Solubility Salt Selection

Choose Cyacetacide hydrochloride for unmatched aqueous stability over the free base, preventing discoloration and pH drift to ensure reproducible in vitro assays and synthetic workflows. Its unique dual functionality as both a nucleophilic building block (pyrazoles, triazoles, spiropyrans) and an active anti-tubercular/veterinary anthelmintic makes it a non-interchangeable R&D asset. Always select the hydrochloride salt to avoid dose-response variability and synthetic failures caused by free base degradation. Ideal for drug discovery, agrochemical research, and parasitic disease studies.

Molecular Formula C3H6ClN3O
Molecular Weight 135.55 g/mol
CAS No. 5897-13-2
Cat. No. B12760199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyacetacide hydrochloride
CAS5897-13-2
Molecular FormulaC3H6ClN3O
Molecular Weight135.55 g/mol
Structural Identifiers
SMILESC(C#N)C(=O)NN.Cl
InChIInChI=1S/C3H5N3O.ClH/c4-2-1-3(7)6-5;/h1,5H2,(H,6,7);1H
InChIKeyCEOVDOULQCPTMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyacetacide Hydrochloride (CAS 5897-13-2): A Specialized Anti-Tuberculosis and Veterinary Anthelmintic Building Block


Cyacetacide hydrochloride, also known as cyanoacetic acid hydrazide hydrochloride, is a hydrazide-derivative small molecule with a molecular weight of 135.55 g/mol [1]. Historically, it has been employed as an anti-tuberculosis agent, though its in vivo efficacy is considered inferior to the gold-standard isoniazid [2]. Beyond its direct pharmacological use, the compound serves as a versatile, nucleophilic precursor in the synthesis of nitrogen-containing heterocycles, including pyrazoles and triazoles, which are crucial in pharmaceutical and agrochemical discovery . It also possesses a distinct veterinary application as an anthelmintic for the elimination of lungworm populations in livestock .

The Critical Limitations of Cyacetacide Hydrochloride Analogs: Why Substitution Requires Rigorous Justification


Direct substitution of Cyacetacide hydrochloride with its free base (Cyanoacetohydrazide) or other hydrazide anti-tuberculars like isoniazid is scientifically unsound without explicit validation. While the free base shares the same core pharmacophore, the hydrochloride salt provides superior aqueous stability, preventing the discoloration and pH drift observed in free base solutions [1]. Furthermore, although structurally and functionally related to isoniazid, Cyacetacide is documented to be "much less active in vivo" for tuberculosis treatment [2], and it exhibits a distinctly different acute toxicity profile, making dose extrapolation from other hydrazides hazardous . Finally, its unique dual role as both an active pharmaceutical agent and a key heterocyclic building block means that substitution for a generic hydrazide would fail to fulfill specific synthetic chemistry requirements.

Quantifiable Differentiation of Cyacetacide Hydrochloride (CAS 5897-13-2) from Closest Analogs


Enhanced Aqueous Stability of Hydrochloride Salt vs. Free Base for Formulation Reliability

Cyacetacide hydrochloride demonstrates superior long-term stability in aqueous solution compared to its free base analog, cyanoacetohydrazide. The free base is known to undergo discoloration and pH drift after a few days in aqueous media, limiting its utility in liquid formulations or biological assays requiring stable stock solutions. In contrast, aqueous solutions of the hydrochloride salt are documented to be more stable, mitigating these degradation pathways [1].

Formulation Stability Aqueous Solubility Salt Selection

Quantitative Acute Toxicity Profile Compared to Gold-Standard Isoniazid

Cyacetacide exhibits a significantly higher acute oral toxicity in murine models compared to the first-line anti-tubercular agent isoniazid. This quantifiable difference underscores that Cyacetacide cannot be considered a safe drop-in replacement for isoniazid in in vivo tuberculosis models without rigorous dose recalibration and safety assessment . The compound's subcutaneous and intraperitoneal LD50 values are also provided for comprehensive risk assessment .

Acute Toxicity LD50 Safety Pharmacology

Specialized Veterinary Application as a Lungworm Anthelmintic

Unlike the strictly anti-tubercular focus of its closest analog, isoniazid, Cyacetacide possesses a distinct and quantifiable veterinary application. It is specifically indicated for the elimination or reduction of lungworm (Dictyocaulus) populations in livestock, with defined dosing regimens. This application is absent for isoniazid, which is primarily a human tuberculosis drug with limited veterinary use .

Veterinary Medicine Anthelmintic Lungworm

Verified Precursor Role in Heterocyclic Synthesis

Cyacetacide hydrochloride is a key building block for the synthesis of nitrogen-containing heterocycles like pyrazoles and triazoles, which are foundational in drug discovery . This application is a result of its dual cyano and hydrazide functionalities, enabling nucleophilic attacks and cyclization reactions not accessible to simple hydrazides like isoniazid or benzoylhydrazine. For instance, it serves as a core reactant in multi-component reactions to form novel spiropyrans and azoles [1].

Synthetic Chemistry Building Block Heterocycles

Validated Application Scenarios for Cyacetacide Hydrochloride Based on Direct Evidence


Formulation of Stable Aqueous Biological Assay Stocks

Given the superior stability of Cyacetacide hydrochloride in aqueous solutions compared to its free base [1], this compound is the preferred choice for preparing reproducible stock solutions for in vitro assays, cell culture, or any experimental workflow where a stable, non-degrading concentration of the active species is required over several days. Procurement should specifically target the hydrochloride salt to ensure this formulation advantage.

Controlled In Vivo Murine Tuberculosis Models with Alternative Toxicity Profiles

For researchers studying tuberculosis in murine models where isoniazid's high potency or specific toxicity profile is a confounding variable, Cyacetacide hydrochloride offers a viable alternative. Its lower in vivo efficacy [2] and distinct acute toxicity profile (mouse oral LD50 = 250 mg/kg vs. isoniazid's rat oral LD50 = 1,250 mg/kg) allow for the investigation of anti-tubercular mechanisms in a system with a different safety and activity window, provided that experimental doses are adjusted downward to account for its increased toxicity.

Development of Anthelmintic Formulations for Livestock Lungworm Control

This compound is uniquely positioned for research and development of veterinary anthelmintics targeting Dictyocaulus species in livestock. Based on established in vivo protocols , Cyacetacide hydrochloride can be used as a reference standard or active pharmaceutical ingredient in the development of new oral or subcutaneous treatments for lungworm infestations in cattle, sheep, goats, and swine. This is a specific, non-interchangeable application not served by its closest analogs.

Medicinal Chemistry Synthesis of Novel Heterocyclic Libraries

Cyacetacide hydrochloride is a high-value chemical feedstock for synthetic organic chemists. Its dual cyano and hydrazide functional groups enable its use as a nucleophilic building block in the synthesis of diverse nitrogen-containing heterocycles, such as pyrazoles, triazoles, and spiropyrans [3]. This makes it an essential procurement item for laboratories engaged in drug discovery and agrochemical research where access to novel chemical space is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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